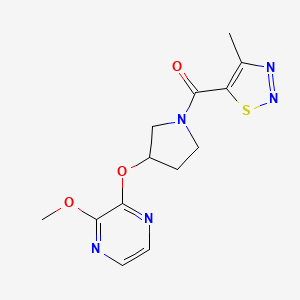

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

説明

This compound features a pyrrolidinyl core substituted with a 3-methoxypyrazine moiety via an ether linkage, conjugated to a 4-methyl-1,2,3-thiadiazole group through a methanone bridge. The structural complexity arises from the interplay of heterocyclic systems: the pyrrolidine ring provides conformational flexibility, the methoxypyrazine contributes electron-rich aromaticity, and the thiadiazole introduces sulfur-based electronic effects.

特性

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-8-10(22-17-16-8)13(19)18-6-3-9(7-18)21-12-11(20-2)14-4-5-15-12/h4-5,9H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLKNTADIUFQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic routes and reaction conditions: The preparation of this compound typically involves multi-step organic synthesis processes. The synthesis begins with the formation of the core structure, which includes the methoxypyrazine and thiadiazole rings. Subsequent steps include functional group modifications and coupling reactions to introduce the pyrrolidin-1-yl and methanone moieties.

Industrial production methods: In an industrial setting, the production of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, solvents, and catalysts to achieve efficient synthesis on a large scale.

化学反応の分析

Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, including:

Oxidation: : Transforming the methoxy group to a hydroxyl group.

Reduction: : Reducing the carbonyl group to an alcohol.

Substitution: : Substitution reactions at the pyrrolidine ring or the thiadiazole moiety.

Common reagents and conditions used in these reactions:

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.

Substitution: : Nucleophiles such as amines or alkoxides are commonly employed.

Major products formed from these reactions:

Oxidation: : Formation of hydroxy derivatives.

Reduction: : Formation of alcohol derivatives.

Substitution: : Formation of substituted pyrrolidine or thiadiazole derivatives.

科学的研究の応用

Chemistry: : Used as a precursor for the synthesis of more complex molecules and materials. Biology : Acts as a ligand in binding studies due to its ability to interact with biological macromolecules. Medicine : Potential therapeutic applications as an active pharmaceutical ingredient in the treatment of various diseases. Industry : Utilized in the development of novel materials with specific properties.

作用機序

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidin-1-yl group enhances binding affinity to receptors or enzymes, while the thiadiazole and methoxypyrazin moieties contribute to the overall stability and reactivity of the molecule. Its mechanism involves modulating biochemical pathways, potentially leading to therapeutic benefits or other biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,3-thiadiazole group distinguishes it from the thiazolo-pyrimidine systems in and .

Similar methods may apply to the target’s methoxypyrazine-pyrrolidine linkage .

Functional Group Impact : The meta-methoxy group on pyrazine in the target compound contrasts with the para-methoxy substituents in ’s compounds. Meta-substitution may sterically hinder interactions or modulate electronic effects compared to para-substituted analogs .

Physicochemical Properties (Theoretical Comparison)

Notes:

- The target compound’s smaller size and fewer fused rings may improve solubility compared to and ’s polycyclic analogs .

生物活性

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several notable structural components:

- Methoxypyrazine moiety : Known for its diverse biological activities.

- Pyrrolidine ring : Often associated with neuroprotective effects.

- Thiadiazole group : Recognized for its anticancer and antimicrobial properties.

The unique combination of these functional groups suggests a multifaceted mechanism of action, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrazole and thiadiazole have shown effectiveness against various pathogens, suggesting that this compound may also possess similar capabilities.

| Compound Type | Activity |

|---|---|

| Pyrazole Derivatives | Antibacterial, Antifungal |

| Thiadiazole Derivatives | Antimicrobial |

2. Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the methoxypyrazine group may enhance this effect through synergistic interactions.

Case Study : A study investigating the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines reported significant inhibition of cell viability, particularly when combined with traditional chemotherapeutics like doxorubicin . This suggests a potential for developing combination therapies utilizing this compound.

3. Neuroprotective Effects

Compounds containing pyrrolidine rings are known for their neuroprotective properties. Research has shown that such compounds can mitigate neurodegenerative processes by reducing oxidative stress and modulating neurotransmitter levels.

The biological activity of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone likely involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.

- Receptor Modulation : It could interact with specific receptors to alter signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| A | Pyrazole | Anticancer, Antimicrobial |

| B | Thiadiazole | Anticancer |

| C | Methoxypyrazine | Neuroprotective |

This table illustrates how the combination of different structural components in (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone may enhance its biological activity compared to individual components.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone. Potential areas of exploration include:

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Mechanistic Studies : Investigating specific interactions with molecular targets.

- Formulation Development : Exploring potential drug formulations for therapeutic use.

Q & A

Q. Can synergistic effects be explored with co-administered therapeutic agents?

- Combination index (CI) : Test with standard drugs (e.g., doxorubicin) using Chou-Talalay method.

- Mechanistic synergy : Use transcriptomics to identify pathways upregulated in combination vs. monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。